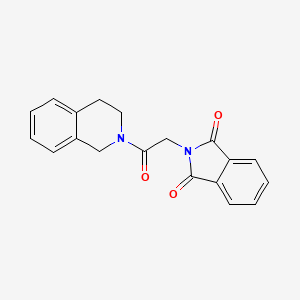

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the immune response to cancer cells.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Computational Study

- Research Context : A study by El-Azab et al. (2017) conducted spectroscopic characterization of a closely related compound, 2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione. This work included both experimental and theoretical analyses, focusing on fundamental vibrations, molecular orbitals, and intramolecular interactions.

- Findings : The study highlighted the compound's stability, reactivity, and potential biological applications, particularly in the context of breast cancer. Such studies are crucial for understanding the properties and potential therapeutic uses of complex organic compounds (El-Azab et al., 2017).

Inhibition of HIV-1 Integrase and Reverse Transcriptase

- Research Context : Another research, led by Billamboz et al. (2011), investigated derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, exploring their interactions with metals and evaluating their inhibitory effects on HIV-1 integrase and reverse transcriptase ribonuclease H.

- Findings : The study discovered the formation of complexes with metals and noted significant antiviral activities, particularly against HIV-1 in MT-4 cells. This underscores the potential of such compounds in antiviral therapies (Billamboz et al., 2011).

Photoinduced Reactions

- Research Context : Zhang et al. (2000) explored photoinduced reactions of related compounds, specifically 1,3,4(2H)-isoquinolinetriones, with diphenylacetylenes.

- Findings : The study achieved efficient synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, revealing a reaction sequence that includes photocycloaddition and dehydrogenative cyclization. Such research provides insights into the synthesis of complex heterocyclic structures, which are useful in various chemical syntheses (Zhang et al., 2000).

Corrosion Inhibition

- Research Context : Chadli et al. (2017) synthesized novel aza-pseudopeptides, including derivatives similar to the compound , and tested them as corrosion inhibitors for mild steel in acidic conditions.

- Findings : These compounds demonstrated significant efficiency as corrosion inhibitors, highlighting their potential industrial applications in protecting metals against corrosion (Chadli et al., 2017).

Antitumor Activity

- Research Context : A study by Kang et al. (2014) focused on the synthesis of derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones, evaluating their antitumor activity both in vitro and in vivo.

- Findings : The research identified compounds with significant cytotoxic activities against various cancer cell lines and demonstrated their potential in inhibiting tumor growth in animal models. This suggests the potential therapeutic applications of such compounds in oncology (Kang et al., 2014).

Eigenschaften

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-18(23)15-7-3-4-8-16(15)19(21)24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIZZBRUYPUZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)

![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)